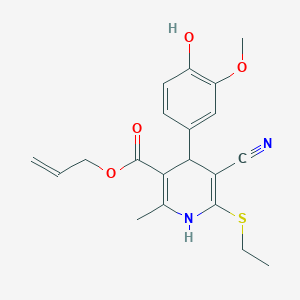

Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by its substitution pattern:

- Position 4: 4-hydroxy-3-methoxyphenyl group, which introduces hydrogen-bonding capacity and polarizability due to the hydroxyl and methoxy moieties.

- Position 5: Cyano (-CN) group, enhancing electron-withdrawing properties and stabilizing the dihydropyridine ring.

- Position 3: Allyl ester (-COOCH₂CH=CH₂), which may influence bioavailability and hydrolysis kinetics compared to methyl or ethyl esters.

1,4-DHPs are widely studied for their pharmacological activities, particularly as calcium channel blockers.

Properties

IUPAC Name |

prop-2-enyl 5-cyano-6-ethylsulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-5-9-26-20(24)17-12(3)22-19(27-6-2)14(11-21)18(17)13-7-8-15(23)16(10-13)25-4/h5,7-8,10,18,22-23H,1,6,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRSOEQODKIMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic reactions, involving intermediates such as aldehydes, ketones, and esters. A common starting material might be 4-hydroxy-3-methoxybenzaldehyde, which undergoes a series of condensation, cyclization, and substitution reactions. The reaction conditions typically include the use of solvents like ethanol and catalysts like piperidine, under controlled temperature and pressure.

Industrial Production Methods: : On an industrial scale, the production of Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate may involve high-efficiency batch reactors or continuous flow reactors to ensure consistency and yield. The process would also incorporate purification steps such as recrystallization or chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: : Reduction can lead to dihydropyridine derivatives with different substitution patterns.

Substitution: : It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), in an aqueous or organic solvent.

Reduction: : Hydrogen gas (H2) with palladium (Pd) on carbon.

Substitution: : Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Oxidation: : Oxidized forms like aldehydes and ketones.

Reduction: : Hydrogenated forms of the initial compound.

Substitution: : Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound serves as a precursor or intermediate in the synthesis of more complex molecules.

Biology: : Its bioactive nature makes it valuable in studying cellular processes and enzymatic reactions.

Medicine: : Due to its structure, it's explored for potential pharmacological activities, such as antihypertensive or anti-inflammatory effects.

Industry: : Used in material sciences for developing new polymers or nanomaterials.

Mechanism of Action

Mechanism: : The compound exerts its effects through interactions with biological macromolecules, like enzymes or receptors. For example, in the context of pharmacology, it might inhibit or activate specific molecular targets, influencing cellular pathways.

Molecular Targets and Pathways: : These could include ion channels, enzymes like cytochrome P450, or receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and molecular differences between the target compound and related 1,4-DHPs from the evidence:

Key Structural Differences and Implications

Position 6 Substituents :

- The ethylthio group in the target compound is simpler and less sterically hindered than the amide-linked substituents in and , which could improve metabolic stability but reduce target specificity .

- The amide-linked sulfanyl group in introduces a peptide-like bond, increasing susceptibility to enzymatic hydrolysis .

Ester vs. Amide Groups :

- The allyl ester in the target compound may hydrolyze faster than the carboxamide groups in , affecting pharmacokinetics .

Lumping Strategy for Analog Analysis

highlights the lumping of structurally similar compounds (e.g., 1,4-DHPs with shared cores) to predict physicochemical properties or reactivity. For instance, the target compound and its analogs could be grouped based on their dihydropyridine backbone to study oxidation or ring-opening reactions .

Biological Activity

Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate, a member of the dihydropyridine class, exhibits significant biological activity attributed to its unique molecular structure. This compound is characterized by multiple functional groups that influence its pharmacological properties, including a cyano group, an ethylthio group, and hydroxyl and methoxy substituents on the aromatic ring.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C20H21N3O4S |

| Molecular Weight | 399.46 g/mol |

| Functional Groups | Cyano, Ethylthio, Hydroxy, Methoxy |

| CAS Number | 76663-30-4 |

This structural complexity allows for diverse interactions with biological targets, particularly calcium channels.

This compound primarily functions as a calcium channel blocker , specifically targeting L-type voltage-gated calcium channels. This inhibition leads to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Anti-inflammatory effects : Potentially beneficial in conditions characterized by excessive inflammation.

- Hepatoprotective properties : Evidence suggests protective effects on liver cells against toxic insults.

Cardiovascular Effects

Research indicates that compounds in the dihydropyridine class exhibit antihypertensive properties. A study demonstrated that Allyl 5-cyano derivatives effectively reduced systolic blood pressure in hypertensive animal models. The mechanism involved the blockade of calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages. For instance, it was observed to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Hepatoprotection

In hepatocyte models subjected to oxidative stress, Allyl 5-cyano compounds exhibited a protective effect by enhancing antioxidant enzyme activity and reducing lipid peroxidation. This suggests a role in liver health maintenance and potential therapeutic applications in liver diseases.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Allyl 5-cyano-6-(dimethylphenyl) | Dimethylphenyl instead of ethylthio | Similar calcium channel blocking activity |

| Allyl 5-cyano-6-(phenylthio) | Phenylthio substitution | Antihypertensive properties |

| Allyl 6-(methylthio) | Methylthio instead of dimethylphenyl | Calcium channel blocker |

These analogs demonstrate how variations in substituents can influence pharmacological profiles and therapeutic potential.

Q & A

Basic: What synthetic strategies are recommended for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis optimization should employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For dihydropyridine derivatives, fractional factorial designs are effective for identifying critical factors while minimizing experimental runs . Evidence from similar compounds suggests using microwave-assisted synthesis to reduce reaction times and improve yields, coupled with HPLC or GC-MS for real-time monitoring . Reactor design (e.g., continuous-flow systems) can enhance scalability by improving heat/mass transfer, as outlined in CRDC subclass RDF2050112 .

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) can model transition states and intermediate stability to validate competing mechanistic pathways. For instance, ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental data to resolve discrepancies between theoretical and observed regioselectivity . Comparative analysis of electron density maps (via NBO analysis) and kinetic isotope effects can further distinguish between nucleophilic vs. radical pathways .

Basic: Which spectroscopic techniques are most robust for structural elucidation and purity assessment?

Methodological Answer:

- NMR (¹H/¹³C): Assign dihydropyridine ring protons (δ 4.5–5.5 ppm) and confirm substituent positions via NOESY .

- XRD: Resolve stereochemical ambiguities in the 1,4-dihydropyridine core, particularly the orientation of the 4-hydroxy-3-methoxyphenyl group .

- HRMS/IR: Validate molecular weight and functional groups (e.g., cyano stretch at ~2200 cm⁻¹) .

Advanced: How should researchers address conflicting bioactivity data in dihydropyridine derivatives?

Methodological Answer:

Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) require multivariate statistical analysis (e.g., PCA or PLS regression) to isolate variables like substituent electronegativity or redox potential . Cross-validation using in vitro assays (e.g., DPPH radical scavenging vs. ROS generation in cell lines) under standardized conditions (pH 7.4, 37°C) is critical . Meta-analysis of structurally analogous compounds can identify trends in structure-activity relationships (SAR) .

Basic: What experimental design principles ensure reliable stability studies under varying storage conditions?

Methodological Answer:

Stability studies should follow ICH Q1A guidelines , using accelerated degradation (40°C/75% RH) and DOE to test photostability, hydrolysis, and oxidation susceptibility. Key parameters:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Light Exposure | Dark | UV-A (320–400 nm) | Visible Light |

| Humidity | 30% RH | 60% RH | 75% RH |

| Temperature | 4°C | 25°C | 40°C |

Analytical methods: Forced degradation with LC-MS to identify degradation products .

Advanced: How can machine learning enhance property prediction for this compound?

Methodological Answer:

Machine learning models (e.g., Random Forest, GNNs) trained on PubChem datasets can predict solubility, logP, and bioavailability. Feature engineering should include molecular descriptors (e.g., topological polar surface area, H-bond donors) and reaction conditions . Transfer learning from related dihydropyridines improves accuracy when experimental data is limited. Validation via leave-one-out cross-error (LOOCV) ensures robustness .

Basic: What reactor configurations are optimal for scaling synthesis while maintaining stereochemical integrity?

Methodological Answer:

Pilot-scale synthesis requires continuous stirred-tank reactors (CSTRs) with precise temperature control (±1°C) to prevent racemization. CRDC subclass RDF2050112 emphasizes modular designs for rapid parameter adjustment (e.g., residence time, mixing efficiency) . In-line PAT tools (e.g., Raman spectroscopy) monitor reaction progress and intermediate stability .

Advanced: What interdisciplinary approaches validate the compound’s environmental fate and toxicity?

Methodological Answer:

Combine computational toxicology (e.g., QSAR models for aquatic toxicity) with experimental ecotoxicology assays (e.g., Daphnia magna LC50 tests). ICReDD’s feedback loop integrates computational predictions (e.g., biodegradation pathways via Biowin v4.1) with microcosm studies to assess persistence and bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.